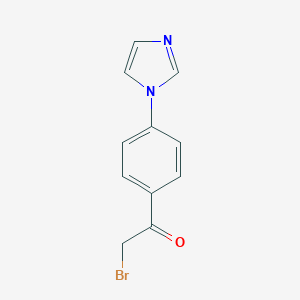

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Description

Contextualizing the Significance of Imidazole-Containing Compounds in Scientific Inquiry

The imidazole (B134444) ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. mdpi.comnih.gov This five-membered aromatic heterocycle is found in essential natural products like the amino acid histidine and the neurotransmitter histamine (B1213489). nih.govwikipedia.org Its prevalence extends to numerous synthetic drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comwikipedia.orgisca.me

The significance of the imidazole moiety stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. nih.govwikipedia.org This allows imidazole-containing molecules to bind effectively to biological targets like enzymes and receptors, thereby modulating their function. isca.me The development of cimetidine, a histamine H2 receptor antagonist containing an imidazole ring, is a landmark example that spurred extensive research into imidazole derivatives for drug discovery. nih.gov

Research Rationale and Objectives Pertaining to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

The primary rationale for academic research on this compound centers on its role as a key synthetic intermediate. The bromoethanone portion of the molecule is a highly reactive electrophilic site, making it an excellent precursor for the synthesis of a diverse range of derivatives. Researchers utilize this reactivity to introduce new chemical entities by reacting it with various nucleophiles.

A significant objective in studying this compound is the exploration of its potential biological activities. Given the known pharmacological importance of imidazole derivatives, researchers are interested in how the specific combination of the imidazole ring and the brominated acetophenone (B1666503) core in this molecule might lead to novel therapeutic properties. mdpi.com For instance, studies have investigated its potential as an inverse agonist for the CB1 receptor. echemi.com

The synthesis of this compound itself is a subject of research, with studies focusing on optimizing reaction conditions to improve yield and minimize byproducts. A common synthetic route involves the α-bromination of its precursor, 1-(4-imidazol-1-yl-phenyl)ethanone.

Scope and Limitations of the Academic Research Focus on this compound

The scope of academic research on this compound is largely confined to its synthesis and its application as a chemical intermediate. The majority of published studies detail its use in the creation of more complex molecules, often as part of a larger synthetic scheme aimed at producing compounds with specific biological targets.

A notable limitation in the current body of research is the relatively sparse investigation into the standalone biological properties of this compound. While its potential is acknowledged, comprehensive studies detailing its specific pharmacological profile are not as prevalent as those focusing on its synthetic utility. Further research is needed to fully elucidate its intrinsic biological activity and to explore its full potential as a therapeutic agent in its own right.

Detailed Research Findings

Academic studies have provided valuable data on the synthesis and chemical properties of this compound.

Table 1: Synthesis of this compound

| Precursor | Reagents and Conditions | Yield | Limitations |

| 1-(4-imidazol-1-yl-phenyl)ethanone | Br₂ in glacial acetic acid at 0°C, followed by stirring at room temperature for 6 hours. | 70–75% | Requires careful handling of toxic Br₂; potential for over-bromination. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | echemi.com |

| Molecular Weight | 265.11 g/mol | echemi.com |

| Boiling Point (Predicted) | 405.0 ± 25.0 °C | echemi.com |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | echemi.com |

| Flash Point | 198.7 °C | echemi.com |

Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQNJOAJAWHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601826 | |

| Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110668-69-4 | |

| Record name | 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 4 Imidazol 1 Yl Phenyl Ethanone and Its Analogues

De Novo Imidazole (B134444) Ring Synthesis Approaches for Aryl/Hetaryl Ethanone (B97240) Derivatives

De novo synthesis involves the construction of the imidazole ring from acyclic precursors. These methods offer flexibility in introducing substituents onto the heterocyclic core.

Reaction of α-Bromo-ketones with Formamide in Imidazole Synthesis

A classical approach to imidazole synthesis involves the reaction of an α-dicarbonyl compound or its equivalent, such as an α-halo ketone, with a source of ammonia and a carbonyl compound. In what is sometimes referred to as the Bredereck or formamide synthesis, an α-hydroxy, α-halo, or α-amino ketone can be reacted with two equivalents of formamide. youtube.comresearchgate.net In this reaction, formamide serves as the source for the C2 and N3 atoms of the imidazole ring, as well as the N1 atom.

The mechanism of this reaction involves the initial formation of an α-amino ketone intermediate from the reaction of the α-bromo ketone with ammonia (generated from formamide). This is followed by condensation with a second molecule of formamide or its decomposition products to form the imidazole ring. While this method is a fundamental approach to imidazole synthesis, its application to complex aryl ethanone derivatives requires careful optimization of reaction conditions to manage potential side reactions.

Nucleophilic Substitution Reactions of Imidazole with 2-Bromo-1-arylethanone Derivatives

A more direct and widely employed method for the synthesis of 1-substituted imidazoles is the nucleophilic substitution reaction between imidazole and an appropriate electrophile. In the context of 2-bromo-1-(4-imidazol-1-yl-phenyl)ethanone synthesis, this typically involves the reaction of imidazole with a 2-bromo-1-arylethanone derivative. semanticscholar.orgcumhuriyet.edu.trresearchgate.netdergipark.org.tr This approach is advantageous as it allows for the late-stage introduction of the imidazole moiety onto a pre-functionalized aromatic ketone.

The reaction of phenacyl bromide with imidazole yields the corresponding azolylacetophenone. semanticscholar.org This transformation is a versatile method for creating a variety of imidazole-containing compounds.

The reaction between imidazole and 2-bromo-1-arylethanone derivatives is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. mdpi.com In this process, the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single concerted step.

Computational studies have been conducted to investigate the intricacies of this reaction. These studies often analyze the potential energy surface, including the reactants, the formation of an initial complex between the nucleophile and the substrate, the transition state, a final complex, and the products. mdpi.com The geometry of the transition state and the activation energy barrier are key parameters that determine the feasibility and rate of the reaction.

Density Functional Theory (DFT) calculations have been employed to model the reaction between imidazole and various 2-bromo-1-arylethanone derivatives. semanticscholar.orgcumhuriyet.edu.trresearchgate.netdergipark.org.tr These computational studies provide valuable insights into the reaction mechanism, including the geometry of the transition state and the electronic effects of substituents on the aryl ring.

For instance, studies have investigated the reactions of imidazole with 2-bromoacetophenone, 2-bromo-1-(4-chlorophenyl)ethan-1-one, and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. cumhuriyet.edu.tr By performing calculations at different levels of theory and with various basis sets, researchers can determine parameters such as Single Point Energy (SPE), Frontier Molecular Orbital (FMO) energies, and global reactivity descriptors. cumhuriyet.edu.tr These calculations help in understanding the electrophilicity of the reactants and the nucleophilicity of the imidazole. cumhuriyet.edu.tr The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the imidazole and the Lowest Unoccupied Molecular Orbital (LUMO) of the 2-bromo-1-arylethanone is a critical factor influencing the reaction rate. cumhuriyet.edu.tr

Table 1: Computational Data for the Reaction of Imidazole with 2-Bromo-1-arylethanones This table is a representative example based on findings from computational studies and may not reflect exact experimental values.

| Reactant (2-Bromo-1-arylethanone) | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-bromoacetophenone | B3LYP/6-311+G(2d,p) | -7.2 | -1.8 | 5.4 |

| 2-bromo-1-(4-chlorophenyl)ethan-1-one | B3LYP/6-311+G(2d,p) | -7.4 | -2.0 | 5.4 |

| 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | B3LYP/6-311+G(2d,p) | -7.5 | -2.1 | 5.4 |

Synthesis via 4'-(1H-imidazol-1-yl)acetophenone and Bromination

The precursor, 4'-(1H-imidazol-1-yl)acetophenone, can be prepared through the N-arylation of imidazole with a suitable 4-haloacetophenone, such as 4-fluoroacetophenone or 4-bromoacetophenone. chemicalbook.com This N-arylation is often catalyzed by a copper salt, such as copper iodide, in the presence of a base like potassium carbonate. chemicalbook.com

Once 4'-(1H-imidazol-1-yl)acetophenone is obtained, the α-bromination can be achieved using a variety of brominating agents. smolecule.com Electrophilic bromination with bromine (Br₂) in a suitable solvent is a common method. smolecule.com The reaction proceeds via an enol or enolate intermediate, which then attacks the bromine molecule.

Catalyzed Synthesis of this compound and Related Structures

Catalytic methods, particularly those employing transition metals like copper and palladium, have become indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. These methods are highly relevant for the synthesis of the precursor, 4'-(1H-imidazol-1-yl)acetophenone, which can then be brominated to yield the target compound.

Copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation, is a well-established method. nih.gov A variety of copper sources, including copper(I) oxide, copper(I) iodide, and copper(II) acetate, can be used. nih.gov The reaction typically requires a ligand to facilitate the coupling and a base to deprotonate the imidazole.

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have also been developed for the synthesis of N-arylimidazoles. These reactions often exhibit high functional group tolerance and can proceed under milder conditions compared to traditional copper-catalyzed methods. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, showcasing an efficient and environmentally friendly approach to imidazole derivatives. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for N-Arylation of Imidazoles This table provides a general overview of common catalytic systems.

| Catalyst System | Metal | Typical Ligands | Typical Bases | Advantages |

| Ullmann Condensation | Copper | Phenanthrolines, Amino acids | K₂CO₃, Cs₂CO₃ | Cost-effective metal |

| Buchwald-Hartwig Amination | Palladium | Biarylphosphines | NaOtBu, K₃PO₄ | High functional group tolerance, milder conditions |

Copper Catalyst Facilitated Imidazole Formation

Copper-catalyzed N-arylation of imidazoles, a reaction often referred to as the Ullmann condensation, is a well-established and widely used method for the formation of the crucial C-N bond between an aryl halide and an imidazole ring. This methodology is central to the synthesis of 1-aryl-imidazoles, which are precursors to the target compound. The reaction typically involves the coupling of an aryl halide with imidazole in the presence of a copper catalyst, a base, and often a ligand to enhance the catalyst's activity and stability.

The general mechanism of the Ullmann-type reaction involves the coordination of the imidazole to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center. The resulting intermediate then undergoes reductive elimination to form the desired N-arylimidazole and regenerate the copper(I) catalyst.

Research has demonstrated the efficacy of various copper sources, including copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), in catalyzing this transformation. The choice of ligand can significantly influence the reaction's efficiency. Ligands such as 1,10-phenanthroline and its derivatives have been shown to be effective in promoting the copper-catalyzed N-arylation of imidazoles with aryl halides. Mild reaction conditions can be achieved with the appropriate choice of catalyst and ligand system, allowing for the synthesis of a diverse range of N-arylimidazoles with good to excellent yields. organic-chemistry.orgnih.gov

A study by Chen et al. demonstrated an efficient copper(I) bromide-catalyzed N-arylation of azoles, including imidazoles, with a variety of aromatic bromides and iodides under mild conditions. The use of pyridin-2-yl β-ketones as supporting ligands was crucial for the success of this transformation. organic-chemistry.org The optimized conditions for this reaction are presented in the table below.

| Parameter | Condition |

| Catalyst | 5 mol% CuBr |

| Ligand | 10 mol% pyridin-2-yl β-ketone (L1) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60–80 °C |

| Time | 5–12 hours |

Table 1: Optimized Conditions for Copper-Catalyzed N-Arylation of Azoles organic-chemistry.org

This method displayed broad functional group compatibility and excellent regioselectivity, making it a valuable tool for the synthesis of precursors for this compound analogues.

Palladium/Cerium/Bismuth Salt-Catalyzed Condensation Reactions

In addition to copper, other metal catalysts have been explored for the synthesis of N-arylimidazoles. Palladium, in particular, has emerged as a powerful catalyst for C-N cross-coupling reactions, including the N-arylation of imidazoles.

Palladium-Catalyzed Synthesis:

Palladium-catalyzed N-arylation of imidazoles offers an alternative and often more efficient route to these compounds. The Buchwald-Hartwig amination protocol, which utilizes a palladium catalyst and a suitable phosphine ligand, has been successfully applied to the N-arylation of imidazoles with aryl halides. These reactions typically proceed under milder conditions and with lower catalyst loadings compared to traditional copper-catalyzed methods.

A significant advantage of palladium catalysis is the high degree of regioselectivity that can be achieved, particularly with unsymmetrically substituted imidazoles. acs.org Studies have shown that the choice of ligand is critical in controlling the regioselectivity of the arylation. For instance, the use of specific biarylphosphine ligands can favor the formation of the N1-arylated product over the N3-arylated isomer. acs.org

| Catalyst System | Aryl Halide | Imidazole | Yield (%) | Regioselectivity (N1:N3) |

| Pd₂(dba)₃ / L1 | Aryl Bromide | 4-Methylimidazole | 93 | >99:1 |

| Pd₂(dba)₃ / L1 | Aryl Chloride | 4-Methylimidazole | 85 | >99:1 |

| Pd₂(dba)₃ / L1 | Aryl Triflate | 4-Methylimidazole | 91 | >99:1 |

Table 2: Palladium-Catalyzed N1-Selective Arylation of 4-Methylimidazole acs.org

Cerium-Catalyzed Reactions:

While less common for direct N-arylation of imidazoles, cerium salts, such as cerium(III) chloride (CeCl₃), have been utilized as catalysts in other reactions involving imidazole derivatives. For instance, CeCl₃ has been employed in the highly selective 1,2-reduction of (benz)imidazole-ketone derivatives. scirp.org Although not a direct C-N bond-forming reaction, this demonstrates the utility of cerium catalysts in transformations of imidazole-containing compounds. Further research is needed to explore the potential of cerium catalysts in the direct N-arylation of imidazoles.

Bismuth Salt-Catalyzed Synthesis:

Bismuth salts have gained attention as environmentally friendly and cost-effective catalysts in organic synthesis. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles. acs.org This reaction proceeds by the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. While this method synthesizes the imidazole ring itself rather than performing an N-arylation, it highlights the potential of bismuth catalysts in imidazole chemistry. Bismuth nitrate has also been reported to catalyze Michael addition reactions involving imidazoles. researchgate.net More directly relevant, bismuth chloride (BiCl₃) has been utilized in the catalytic coupling of aminobenzimidazoles with arylboronic acids for C(Ar)-N bond formation. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product |

| Bismuth(III) triflate | Multicomponent Synthesis | Aldehyde, Benzil, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole |

| Bismuth nitrate | Michael Addition | Imidazole, Michael Acceptor | N-Substituted Imidazole |

| Bismuth chloride | C(Ar)-N Coupling | Aminobenzimidazole, Arylboronic Acid | N-Aryl-2-aminobenzimidazole |

Table 3: Bismuth-Catalyzed Synthesis of Imidazole Derivatives acs.orgresearchgate.netorganic-chemistry.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A notable green approach for the synthesis of N-arylimidazoles involves the use of copper(I) iodide (CuI) nanoparticles as a catalyst in aqueous media. This method avoids the use of volatile and often toxic organic solvents, which are a major source of chemical waste. The use of water as a solvent is highly desirable from an environmental and economic perspective.

CuI nanoparticles have been shown to be highly effective catalysts for the N-arylation of imidazoles with aryl iodides and bromides in water. The reaction can be carried out using a base such as sodium hydroxide. The catalyst can often be recovered and reused, further enhancing the sustainability of the process. This method provides a practical and environmentally friendly route to N-arylimidazoles, which are key intermediates for the synthesis of this compound and its analogues.

Synthesis of Key Precursors and Intermediates for this compound Analogues

The synthesis of analogues of this compound often requires the preparation of specific precursors and intermediates that can be subsequently modified.

Preparation of 2-Bromo-1-(4-hydroxyphenyl)ethanone

2-Bromo-1-(4-hydroxyphenyl)ethanone is a crucial intermediate for the synthesis of various analogues. A common method for its preparation involves the bromination of 4-hydroxyacetophenone.

In a typical procedure, 4-hydroxyacetophenone is dissolved in a suitable solvent, such as chloroform or ethyl acetate. scirp.org A brominating agent, typically bromine, is then added to the solution. The reaction can be catalyzed by the addition of a small amount of a Lewis acid, such as aluminum chloride, or a strong protic acid like sulfuric acid. scirp.org The reaction proceeds via electrophilic substitution at the α-carbon of the ketone. After the reaction is complete, the product is isolated and purified, often by recrystallization.

| Starting Material | Reagents | Solvent | Yield (%) |

| 4-Hydroxyacetophenone | Bromine, Sulfuric Acid | Chloroform | 81 |

| 4-Hydroxyacetophenone | Bromine, Aluminum Chloride | Ethyl Acetate/Chloroform | Not specified, but a scalable process is described |

Table 4: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone scirp.org

Synthesis of 2-Bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone

For the synthesis of analogues containing a piperazine moiety, 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone is a key intermediate. This compound can be prepared by the reaction of a 1-(substituted sulfonyl)piperazine with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide.

The synthesis involves the acylation of the secondary amine of the piperazine ring. The reaction is typically carried out in an inert solvent, such as dichloromethane or ethanol, and in the presence of a base, like triethylamine, to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The reaction is often performed at reduced temperatures to control its exothermicity. The product can be isolated with excellent yields after purification, for example, by recrystallization.

A study describes the synthesis of a series of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives in excellent yields (85-90%) by reacting the corresponding 1-(substituted phenylsulfonyl)piperazine with 2-bromoacetyl chloride in the presence of triethylamine in ethanol under reflux conditions. organic-chemistry.org

Derivatization of 2-Bromo-1-arylethanones for Imidazole Ring Construction

The α-haloketone moiety, specifically the 2-bromo-1-arylethanone scaffold, serves as a highly versatile and reactive precursor in the synthesis of heterocyclic compounds, including the imidazole ring. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—allows for various cyclocondensation reactions to form the five-membered diazole ring. These synthetic strategies are fundamental in medicinal chemistry for generating diverse libraries of imidazole-containing analogues.

One of the most widely utilized methods for constructing 2,4-disubstituted imidazoles involves the condensation of 2-bromo-1-arylethanones with amidines. wjpsonline.comorgsyn.org This reaction is a variation of the Hantzsch synthesis. In this approach, the amidine provides the N-C-N fragment that reacts with the α-bromoketone's C-C=O fragment. The reaction is typically carried out in a suitable solvent system, such as aqueous tetrahydrofuran (THF), which can solubilize both the polar amidine salt and the less polar α-bromo ketone. orgsyn.org The presence of a mild base, like potassium bicarbonate, is crucial to neutralize the hydrobromic acid generated during the condensation. orgsyn.org This method is robust, allowing for the use of both aromatic and aliphatic α-halo ketones in conjunction with a variety of aromatic amidines, leading to good to excellent yields of the desired imidazole derivatives. orgsyn.org

Computational studies have been conducted to investigate the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives. researchgate.netsemanticscholar.orgcumhuriyet.edu.tr These studies, using Density Functional Theory (DFT), explore the reactivity of substrates such as 2-bromoacetophenone and its substituted analogues, including 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. cumhuriyet.edu.trdergipark.org.tr The research investigates the electronic properties, frontier molecular orbitals (FMOs), and reaction pathways to predict the reactivity and outcomes of these substitutions. cumhuriyet.edu.tr Such reactions, where a pre-formed imidazole ring acts as a nucleophile to displace the bromide, result in the formation of N-phenacylimidazoles, which are important intermediates for more complex heterocyclic systems. researchgate.net

Another established route to imidazole derivatives from α-haloketones involves their reaction with formamidine in liquid ammonia. mdpi.com This method is particularly effective for the construction of the core imidazole ring. The condensation of α-bromoketones with formamidine acetate in liquid ammonia has been shown to be a useful method for synthesizing optically active imidazole derivatives starting from N-protected α-amino acids. mdpi.com

Furthermore, 2-bromo-1-arylethanones are key starting materials in multi-component reactions for synthesizing highly substituted imidazoles. A one-pot, four-component synthesis involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org

The derivatization strategies for 2-bromo-1-arylethanones are summarized in the following tables, showcasing the versatility of this synthon in building a range of imidazole analogues.

Table 1: Synthesis of 2,4-Disubstituted Imidazoles via Condensation of 2-Bromo-1-arylethanones with Amidines

| 2-Bromo-1-arylethanone Derivative | Amidine Derivative | Base/Solvent | Product | Yield (%) | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzamidine hydrochloride | K₂CO₃ / aq. THF | 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole | 95 | orgsyn.org |

| 2-Bromo-1-phenylethanone | 4-Methoxybenzamidine hydrochloride | K₂CO₃ / aq. THF | 2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole | 96 | orgsyn.org |

| 2-Bromo-1-(4-bromophenyl)ethanone | 3-Pyridinecarboxamidine hydrochloride | K₂CO₃ / aq. THF | 2-(3-Pyridyl)-4-(4-bromophenyl)-1H-imidazole | 87 | orgsyn.org |

| 1-Bromo-2-propanone (Chloroacetone used) | 4-Chlorobenzamidine hydrochloride | K₂CO₃ / aq. THF | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | 89 | orgsyn.org |

Table 2: Computationally Studied Reactions of Imidazole with 2-Bromo-1-arylethanone Derivatives

| 2-Bromo-1-arylethanone Derivative | Reactant | Method | Focus of Study | Reference |

| 2-Bromo-1-phenylethanone | Imidazole | DFT B3LYP | Reaction mechanism, FMO analysis, NMR shielding tensors | semanticscholar.orgcumhuriyet.edu.tr |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Imidazole | DFT B3LYP | Global reactivity descriptors, Molecular Electrostatic Potential (MEP) | semanticscholar.orgcumhuriyet.edu.tr |

| 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | Imidazole | DFT B3LYP | Geometry optimization, vibrational analysis, SPE calculations | semanticscholar.orgcumhuriyet.edu.tr |

| 2-Bromo-1-(furan-2-yl)ethan-1-one | Imidazole | DFT B3LYP | Comparison of computational and experimental NMR data | semanticscholar.orgcumhuriyet.edu.tr |

Table 3: Multi-Component Synthesis of Trisubstituted Imidazoles

| 2-Bromoacetophenone | Aldehyde | Primary Amine | Ammonia Source | Conditions | Product Class | Reference |

| General 2-Bromoacetophenone | Various | Various | Ammonium acetate | Solvent-free, heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Bromo 1 4 Imidazol 1 Yl Phenyl Ethanone Derivatives

Impact of Substituent Modifications on Biological Activity and Reactivity

The chemical reactivity and biological profile of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone hydrobromide are largely dictated by its key structural features: the bromine atom and the imidazole (B134444) ring. smolecule.com The bromine atom is susceptible to nucleophilic substitution reactions, while the imidazole ring can undergo electrophilic aromatic substitution. smolecule.com These reactive sites allow for the creation of a diverse range of derivatives through reactions like dehydrohalogenation, hydrolysis, and condensation. smolecule.com

Role of the Imidazole Moiety in Molecular Interactions

The imidazole ring is a crucial pharmacophore in a vast array of biologically active compounds. ajrconline.org This five-membered aromatic heterocycle, containing two nitrogen atoms, can exist in two equivalent tautomeric forms. nih.gov This characteristic makes it an effective proton donor and acceptor, facilitating a variety of weak interactions with biological targets. nih.gov The imidazole moiety is a key component in many biomolecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). nih.gov Its presence in a molecule can improve pharmacokinetic properties, such as solubility and bioavailability, by acting as a polar and ionizable group. ajrconline.org

The imidazole ring's ability to coordinate with metal ions has been exploited in the design of novel therapeutic agents. For instance, imidazole-containing supramolecular complexes with noble metals like platinum and copper have shown significant anticancer activity. nih.gov The imidazole nucleus is a common feature in drugs with a wide range of applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory agents. ajrconline.org

Influence of the Bromophenyl Group on Biological Activity

The bromophenyl group significantly influences the biological activity of various chemical scaffolds. The presence and position of the bromine atom on the phenyl ring can modulate the compound's lipophilicity and its ability to interact with biological targets. mdpi.com

In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the bromophenyl moiety was found to be important for their antimicrobial and anticancer activities. nih.gov Specifically, substitution at the para-position of the phenyl ring attached to a thiazole (B1198619) ring has been shown to enhance antibacterial activity. nih.gov Similarly, in the design of quinoline-oxadiazole hybrids, the inclusion of a bromophenyl group contributed to their dual anticancer and antimicrobial properties. nih.gov

Computational studies on compounds with a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold have indicated that the lipophilic character imparted by the bromine atom can correlate with antimicrobial efficacy. mdpi.com The nature of the substituent attached to the bromophenyl ring is critical for the potency of the antimicrobial effect. mdpi.com

Effects of Ethanone (B97240) Linker Modifications on Compound Properties

The ethanone linker in this compound serves as a bridge between the imidazole and bromophenyl moieties and its modification can significantly impact the compound's properties. The reactivity of the α-bromo ketone function allows for various chemical transformations, leading to diverse derivatives. smolecule.com

Computational studies have investigated the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives. semanticscholar.org These studies help in understanding the reaction mechanisms and the factors influencing the formation of the final products. semanticscholar.org The ethanone moiety can be modified to create different heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[1,2-b]thiazole derivatives, which have shown potential as activators of certain enzymes. nih.gov

Rational Design Strategies for Enhanced Pharmacological Profiles

The rational design of new derivatives based on the this compound scaffold aims to enhance their pharmacological profiles by introducing new functionalities and heterocyclic systems.

Development of Imidazolone (B8795221) and Oxazepine Derivatives Bearing Imidazo Thiazole

A novel approach has been developed for the synthesis of new imidazolone and oxazepine derivatives that incorporate a fused imidazo[2,1-b]thiazole (B1210989) ring system. chemmethod.com This synthesis starts from 5-(4-bromophenyl)imidazo[2,1-b]thiazole. chemmethod.com The introduction of a carbaldehyde group, followed by condensation with aromatic amines, yields Schiff bases. chemmethod.com These intermediates are then cyclized to form the target imidazolone and oxazepine derivatives. chemmethod.com These newly synthesized compounds have been characterized and evaluated for their antibacterial and antifungal activities, showing moderate to strong inhibitory effects. chemmethod.com

Table 1: Synthesis of Imidazolone and Oxazepine Derivatives

| Starting Material | Intermediate | Final Products | Biological Activity |

|---|

Design of Imidazole-Triazole Hybrids for Biological Applications

The hybridization of imidazole with a 1,2,3-triazole ring has emerged as a promising strategy in drug design. nih.gov This approach, often facilitated by copper(I)-catalyzed "click chemistry," allows for the creation of a library of imidazole-1,2,3-triazole hybrids with diverse side chains. nih.gov These hybrid molecules have been investigated for their anticancer potential against various cancer cell lines. nih.gov

A design strategy for these hybrids involves linking the imidazole and triazole moieties through a flexible thiomethylene bridge. nih.gov The triazole ring can be further functionalized with different groups to enhance properties like solubility and bioavailability, which are crucial for crossing cell membranes and reaching their biological targets. nih.gov In silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analysis, are often employed to predict the pharmacokinetic and pharmacodynamic properties of these novel derivatives. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrobromide |

| 5-(4-bromophenyl)imidazo[2,1-b]thiazole |

| Imidazolone |

| Oxazepine |

| Imidazole |

| 1,2,3-Triazole |

| 4-(4-bromophenyl)-thiazol-2-amine |

| 1-bromo-4-(phenylsulfonyl)benzene |

| 2-bromo-1-arylethanone |

| Imidazo[1,2-b]thiazole |

| Schiff bases |

| Cisplatin |

| Carboplatin |

| Histamine |

Investigation of Electron-Releasing vs. Electron-Withdrawing Imidazole Derivatives

The electronic properties of substituents on the imidazole ring play a pivotal role in modulating the biological activity of this compound derivatives. The imidazole moiety, with its two nitrogen atoms, possesses unique electronic characteristics that can be finely tuned by the introduction of electron-releasing groups (ERGs) or electron-withdrawing groups (EWGs). bohrium.com These modifications significantly alter the electron density distribution within the imidazole ring, which in turn affects the molecule's ability to interact with biological targets. jopir.in

Research into the structure-activity relationship (SAR) of imidazole derivatives has shown that the nature of the substituent directly influences the compound's pharmacological profile. Electron-withdrawing groups, for instance, can alter the π-electron density of the ring, affecting its hydrogen bonding capacity and coordination with metal ions. jopir.in Studies have indicated that the presence of an EWG at specific positions on the imidazole ring can enhance certain biological activities. For example, some research suggests that EWGs at the C-4 position may bolster anti-inflammatory properties, while their presence at the 2-position can lead to increased antimicrobial effects. jopir.in

Conversely, the introduction of electron-donating groups can also modulate the activity of these derivatives, potentially improving anti-inflammatory outcomes. jopir.in The electron-rich nature of the imidazole ring makes it a versatile scaffold for such modifications. nih.govresearchgate.net The strategic placement of these groups allows for the rational design of derivatives with optimized bioactivity for specific therapeutic applications. bohrium.comajrconline.org

The table below summarizes the general effects of electron-releasing and electron-withdrawing groups on the imidazole ring of derivatives, based on findings from various studies.

Stereochemical Considerations and Enantiomeric Resolution in Derivative Synthesis

Many derivatives of this compound are chiral, meaning they exist as enantiomers—non-superimposable mirror images. ptfarm.pl It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. ptfarm.pl Therefore, the stereochemistry of these derivatives is a critical consideration in their design and synthesis. The production of single-enantiomer drugs is often desirable to maximize therapeutic efficacy and minimize potential adverse effects associated with the less active or inactive enantiomer.

The separation of a racemic mixture into its individual enantiomers is known as chiral or enantiomeric resolution. wikipedia.org This process is a crucial step in the development of optically active imidazole-based compounds. ptfarm.pl Several methods are employed for the enantiomeric resolution of chiral imidazole derivatives.

One of the most common techniques is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). ptfarm.plmdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to their separation. mdpi.com Polysaccharide-based CSPs are frequently used for this purpose. researchgate.net The choice of mobile phase, which often consists of solvents like hexane (B92381) modified with alcohols (e.g., ethanol, isopropanol), is critical for achieving good resolution. ptfarm.pl

Another prevalent method is the crystallization of diastereomeric salts . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

The table below outlines common methods used for the enantiomeric resolution of chiral imidazole derivatives.

Advanced Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31+G(d,p) or 6-311++G(d,p), to provide a detailed understanding of the molecule's behavior. researchgate.netsemanticscholar.org

Prior to analyzing its properties, the molecular structure of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone must be optimized to find its most stable conformation, corresponding to the global minimum on the potential energy surface. researchgate.net This process involves computational methods that adjust the molecule's bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational frequencies are often scaled by a specific factor to correct for systematic errors arising from the computational method and to improve agreement with experimental data. semanticscholar.org For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-N stretching of the imidazole (B134444) ring, C-Br stretching, and various aromatic C-C and C-H vibrations. semanticscholar.org

Table 1: Predicted Vibrational Frequencies for this compound This table presents hypothetical, scaled vibrational frequencies based on typical values for the given functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1685 |

| C-Br | Stretching | ~650 |

| C-N (Imidazole) | Stretching | ~1350 |

| C=C (Aromatic) | Stretching | ~1600, ~1480 |

| C-H (Aromatic) | Bending (out-of-plane) | ~840 |

| Imidazole Ring | Ring Breathing | ~1100 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich imidazole and phenyl rings, while the LUMO would be centered on the electron-withdrawing bromomethyl ketone moiety.

Table 2: FMO Properties of this compound This table illustrates the conceptual FMO properties and their implications.

| Parameter | Description | Predicted Location/Value | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.5 eV | Determines chemical reactivity and kinetic stability |

| HOMO Distribution | Region of highest electron density | Phenyl and imidazole rings | Site for electrophilic attack |

| LUMO Distribution | Region of lowest electron density | Carbonyl carbon and α-carbon (C-Br) | Site for nucleophilic attack |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution within a molecule. It illustrates the net electrostatic effect of the total charge (electrons and nuclei) and is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, highlighting them as hydrogen bond acceptors. A positive potential would be expected around the hydrogen atoms and the carbon attached to the bromine.

Computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule by calculating the isotropic magnetic shielding tensors for each nucleus. These theoretical values can then be converted into chemical shifts (δ) that can be compared with experimental data. This analysis helps in the structural confirmation and assignment of ¹H and ¹³C NMR signals. The calculations provide a precise correlation between the electronic environment of each nucleus and its observed chemical shift.

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. impactfactor.org This method is fundamental in drug design for understanding how a ligand interacts with a protein's active site. amazonaws.com The process involves placing the ligand in various conformations within the binding site and scoring each pose based on a force field that estimates the binding affinity. amazonaws.com The resulting binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value signifies a stronger interaction. nih.gov

The biological activity of this compound is determined by its interactions within the active site of a target protein. For instance, as a potential inverse agonist of the Cannabinoid Receptor 1 (CB1), its binding mode would be critical to its function. echemi.com

Docking simulations can elucidate these specific interactions. The imidazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor. The carbonyl oxygen is a strong hydrogen bond acceptor. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the bromine atom can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and specificity. The docking results provide a detailed 3D model of these interactions, guiding the design of more potent and selective analogs. amazonaws.com

Table 3: Predicted Interactions of this compound in a Protein Active Site This table presents a hypothetical summary of docking results, illustrating potential interactions.

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue | Binding Affinity (kcal/mol) |

| Imidazole Nitrogen | Hydrogen Bond | Serine, Threonine, Asparagine | -7.0 to -10.5 |

| Carbonyl Oxygen | Hydrogen Bond | Lysine, Arginine | |

| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Bromoacetyl Group | Halogen Bond / Dipole-Dipole | Glycine, Leucine (backbone atoms) |

Identification of Key Binding Motifs for this compound and its Derivatives

The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or a receptor. Understanding the key binding motifs—the specific interactions between a ligand and its target protein—is crucial for rational drug design and optimization. For this compound, computational docking studies can elucidate the probable binding modes and key interactions within the active site of its target proteins.

While specific docking studies for this compound are not extensively detailed in the public domain, studies on structurally related imidazole derivatives offer valuable insights into its potential binding interactions. nih.gov The imidazole ring, a common scaffold in medicinal chemistry, is known to participate in various non-covalent interactions. It can act as a hydrogen bond acceptor through its sp2 hybridized nitrogen atom and can also engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

The bromoethanone moiety introduces additional interaction points. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chains. The carbonyl group of the ethanone (B97240) linker is a potent hydrogen bond acceptor, likely forming crucial hydrogen bonds with hydrogen bond donor residues in the active site.

Molecular docking studies on similar imidazole-containing compounds have revealed the importance of these interactions. For instance, in studies of imidazole derivatives as antifungal agents targeting lanosterol (B1674476) 14α-demethylase (CYP51), the imidazole nitrogen coordinates with the heme iron in the active site, a critical interaction for inhibitory activity. researchgate.netresearchgate.net Furthermore, the phenyl ring often forms hydrophobic interactions with nonpolar residues, and other substituents can form additional hydrogen or halogen bonds, collectively contributing to the binding affinity. A docking study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol with NADPH oxidase revealed key interactions, providing a basis for understanding how similar compounds might bind. nih.gov

A hypothetical representation of the key binding motifs for this compound is summarized in the table below, based on the functional groups present in the molecule and known interactions of similar compounds.

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Imidazole Ring | Histidine, Phenylalanine, Tyrosine, Tryptophan | Hydrogen Bonding, π-π Stacking, π-Cation |

| Phenyl Ring | Leucine, Valine, Isoleucine, Alanine | Hydrophobic Interactions |

| Bromine Atom | Carbonyl Oxygen (backbone), Aspartate, Glutamate | Halogen Bonding |

| Carbonyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations can provide critical information on the flexibility of the ligand and the protein, the stability of key interactions, and the role of solvent molecules in the binding process.

A typical MD simulation protocol would involve placing the docked complex of this compound and its target protein in a solvent box with appropriate ions and then simulating the system's evolution over a period of nanoseconds. Analysis of the simulation trajectory would provide insights into:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein, which can be important for ligand binding and conformational changes.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the protein over time, confirming the importance of these interactions for binding stability.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

For this compound and its derivatives, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Electronic Descriptors: Dipole moment, partial charges, etc.

Hydrophobic Descriptors: LogP, etc.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed that correlates a subset of these descriptors with the biological activity. The predictive power of the model is then validated using internal and external validation techniques. nih.gov

While a specific QSAR model for this compound is not available in the literature, studies on other imidazole derivatives have successfully employed QSAR to understand their antifungal and anticancer activities. researchgate.netnih.govnih.gov For instance, a QSAR study on imidazole derivatives as antifungal agents revealed the importance of size, bulkiness, polar, and lipophilic interactions for their activity. nih.gov Another study on imidazole derivatives as 14α-demethylase inhibitors identified atomic van der Waals volumes and electronegativities as significant descriptors. researchgate.net

A hypothetical QSAR study on derivatives of this compound might reveal the following trends:

| Structural Modification | Predicted Effect on Activity | Rationale |

| Substitution on the phenyl ring | Dependent on the substituent's electronic and steric properties | Electron-withdrawing groups might enhance activity by modulating the electronics of the system, while bulky groups could sterically hinder binding. |

| Replacement of the bromine atom | Dependent on the substituent's size and halogen bonding ability | Replacing bromine with other halogens (e.g., chlorine, iodine) could fine-tune the halogen bonding interactions and lipophilicity. |

| Modification of the ethanone linker | Could alter flexibility and hydrogen bonding | Changing the linker length or rigidity could affect the optimal positioning of the pharmacophoric groups in the binding site. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In addition to having good efficacy, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction has become a critical component of the early drug discovery process, as it helps to identify and filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. mdpi.comnih.gov

For this compound, various computational tools can be used to predict its ADME properties. These predictions are based on the compound's structural features and physicochemical properties.

The following table summarizes the predicted ADME properties for this compound, based on data from studies on similar imidazole derivatives and general predictive models. mdpi.comnih.govmdpi.com

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross the BBB, which may be desirable to avoid central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | A high degree of binding to plasma proteins can affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isozymes (e.g., CYP3A4, CYP2D6) | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Low to Moderate | The compound is likely to be cleared primarily through metabolism rather than direct renal excretion. |

| Toxicity | ||

| Ames Test | Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Inhibition | Low to Moderate Risk | Potential for cardiac side effects should be evaluated. |

It is important to note that these are in silico predictions and require experimental validation. However, they provide valuable early-stage guidance for the optimization of the pharmacokinetic properties of this compound and its derivatives.

Pharmacological and Biological Research Applications

Antimicrobial Activity Studies

The imidazole (B134444) moiety is a critical pharmacophore in numerous antimicrobial agents. Its presence is associated with a broad spectrum of activity against various pathogens. The compound 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, as a derivative, has been a subject of interest in the exploration of new antimicrobial candidates.

Antibacterial Efficacy Against Various Strains (e.g., E. coli, S. aureus, Pseudomonas spp.)

Research into novel imidazole derivatives has revealed their potential as effective antibacterial agents. Studies have demonstrated that compounds structurally related to this compound exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones showed varying degrees of antibacterial action.

Specifically, the antibacterial efficacy of these compounds has been evaluated against common pathogenic strains. While comprehensive data for this compound is specific, related structures have been tested. For example, certain synthesized imidazole derivatives have demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the phenyl ring has been shown to modulate the antibacterial potency of these compounds.

Below is a representative table of antibacterial activity for a series of related imidazole derivatives, illustrating their potential.

| Compound/Strain | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |

| Imidazole Derivative 1 | 125 | 62.5 | >500 |

| Imidazole Derivative 2 | 250 | 125 | >500 |

| Imidazole Derivative 3 | >500 | 250 | >500 |

| Ampicillin | 6.25 | 0.78 | - |

| Ciprofloxacin | 0.03 | 0.25 | 0.5 |

Note: The data presented is illustrative of the activity of related imidazole derivatives and not specific to this compound unless otherwise stated.

Antifungal Efficacy Against Various Strains (e.g., C. albicans, A. niger, C. neoformans)

The imidazole scaffold is a cornerstone of many clinically significant antifungal drugs. Consequently, derivatives such as this compound are of interest for their potential antifungal properties. Research has consistently shown that imidazole-containing compounds possess potent activity against a wide range of fungal pathogens.

Studies on novel imidazole and triazole derivatives have demonstrated their effectiveness against yeasts like Candida albicans and molds such as Aspergillus niger. For example, certain 1-substituted imidazole derivatives have been synthesized and shown to have significant antifungal activity, sometimes comparable to standard drugs like miconazole. The activity is often influenced by the lipophilicity and electronic properties of the substituents on the core structure.

The table below summarizes the antifungal activity of some representative imidazole derivatives against common fungal strains.

| Compound/Strain | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | C. neoformans (MIC µg/mL) |

| Imidazole Derivative A | 16 | 32 | 8 |

| Imidazole Derivative B | 8 | 16 | 4 |

| Imidazole Derivative C | 32 | 64 | 16 |

| Miconazole | 1 | 2 | 0.5 |

Note: The data presented is illustrative of the activity of related imidazole derivatives and not specific to this compound unless otherwise stated.

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)

The primary mechanism of antifungal action for many imidazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, imidazole derivatives disrupt membrane integrity, leading to fungal cell death. The nitrogen atom at position 3 of the imidazole ring is known to coordinate with the heme iron atom in the enzyme's active site, which is a key interaction for inhibitory activity.

In the context of antibacterial action, the mechanisms can be more diverse. The electrophilic nature of the α-bromo ketone in this compound suggests it could act as an alkylating agent. This functional group can potentially react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential bacterial enzymes, leading to their irreversible inhibition and subsequent bacterial death.

Anticancer and Antitumor Potential

The versatility of the imidazole scaffold extends to oncology, where its derivatives are being investigated as potential anticancer agents. These compounds can target various pathways and enzymes that are dysregulated in cancer.

Inhibition of Specific Enzymes (e.g., Heme Oxygenase-1 (HO-1), Indoleamine 2,3-Dioxygenase (IDO))

Recent advancements in cancer research have identified specific enzymes that are critical for tumor survival and immune evasion, making them attractive therapeutic targets. Imidazole-based compounds have shown promise as inhibitors of such enzymes.

Heme Oxygenase-1 (HO-1): HO-1 is often overexpressed in tumors, contributing to cancer cell proliferation and resistance to therapy. Novel azole-based compounds, including imidazole derivatives, have been developed as potent and selective inhibitors of HO-1. These inhibitors typically feature a coordinating nitrogen atom that binds to the heme iron of the enzyme, effectively blocking its catalytic activity.

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a key enzyme in tumor immune escape, as it depletes the essential amino acid tryptophan, thereby suppressing T-cell responses. A number of imidazole-containing molecules have been identified as potent IDO1 inhibitors. For instance, certain 1-aryl-imidazole derivatives have demonstrated significant inhibitory activity, highlighting the potential of this chemical class in cancer immunotherapy.

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HT-29, DU-145, A549)

A significant body of research has documented the cytotoxic effects of imidazole derivatives against a panel of human cancer cell lines. These compounds have been shown to induce cell death and inhibit the growth of various cancer types.

Novel synthesized imidazole derivatives have been evaluated for their in vitro anticancer activity, with some showing promising results. For example, certain 1,2,4-trisubstituted imidazole analogs have exhibited significant cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. The cytotoxic mechanism often involves the induction of apoptosis, as evidenced by cell morphology changes and biochemical assays.

The following table provides a representative overview of the cytotoxic activity of some imidazole derivatives against various cancer cell lines.

| Compound/Cell Line | MCF-7 (IC₅₀ µM) | HT-29 (IC₅₀ µM) | DU-145 (IC₅₀ µM) | A549 (IC₅₀ µM) |

| Imidazole Derivative X | 12.5 | 18.2 | 25.1 | 15.8 |

| Imidazole Derivative Y | 8.7 | 11.4 | 19.8 | 9.9 |

| Imidazole Derivative Z | 21.3 | 29.5 | 35.4 | 24.1 |

| Doxorubicin | 0.8 | 1.2 | 1.5 | 1.1 |

Note: The data presented is illustrative of the activity of related imidazole derivatives and not specific to this compound unless otherwise stated. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Antiviral Activity

The imidazole nucleus is a critical pharmacophore in the development of antiviral agents, and derivatives of this compound are being investigated for their potential to combat various viral infections. While direct antiviral studies on this specific compound are not extensively documented, research on structurally related (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues has shown promising results. nih.gov These studies indicate that the presence of the imidazole-phenyl-methanone core is crucial for antiviral efficacy.

In one study, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were synthesized and evaluated for their antiviral activity against a panel of viruses. nih.gov The results revealed that certain compounds within this series exhibited significant antiviral potential, highlighting them as lead compounds for the development of novel antiviral drugs. nih.gov The structure-activity relationship (SAR) studies from this research suggested that the nature and position of substituents on the phenyl rings play a critical role in determining the antiviral potency.

| Virus Strain | Compound Type | Observed Activity |

| Various viral strains | (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Compounds 16 and 19 identified as potential lead compounds for antiviral drug development. nih.gov |

| Dengue virus (DENV-2) | [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 | Significant inhibition of DENV-2 replication with an IC50 value of 98.62 μg/mL. nih.gov |

| Various viral strains | 2-(substituted phenyl)-1H-imidazole derivatives | Evaluated against a wide range of viruses including Herpes Simplex Virus and Respiratory Syncytial Virus. nih.gov |

Anti-inflammatory and Analgesic Properties

The structural framework of this compound is also a promising scaffold for the development of novel anti-inflammatory and analgesic agents. Research into related imidazolone (B8795221) derivatives has demonstrated significant potential in this area. A recent study on a series of newly synthesized oxazolone (B7731731) and imidazolone derivatives revealed that these compounds possess good anti-inflammatory and analgesic activities, with some exhibiting favorable cyclooxygenase (COX-2) selectivity. nih.gov

The study highlighted that specific substitutions on the imidazolone ring system could lead to potent anti-inflammatory effects with reduced gastrointestinal side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, a p-methoxyphenyl derivative, compound 4c, was identified as a particularly effective anti-inflammatory agent with a better COX-2 selectivity index than the reference drug, celecoxib. nih.gov This suggests that derivatives of this compound, which share the core imidazolone-like structure, could be valuable candidates for the development of safer and more effective anti-inflammatory and analgesic drugs.

| Compound Class | Key Findings | Mechanism of Action |

| Oxazolone and Imidazolone Derivatives | Good anti-inflammatory and analgesic activities comparable to celecoxib. nih.gov | Potential COX-2 inhibition. nih.gov |

| p-methoxyphenyl derivative (4c) | Best anti-inflammatory activity with a superior COX-2 selectivity index. nih.gov | Alkyl interaction with the side pocket of COX-2. nih.gov |

| 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org | Not specified. |

Antitubercular Activity

The global challenge of tuberculosis (TB), particularly the emergence of multidrug-resistant strains, necessitates the discovery of new and effective antitubercular agents. Imidazole-containing compounds have emerged as a promising class of drugs in this field. nih.gov The structure of this compound is closely related to intermediates used in the synthesis of potent antitubercular agents.

For example, a key intermediate in the synthesis of antitubercular compounds is 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one. nih.gov This compound shares a significant structural similarity with this compound, suggesting that the latter could also serve as a valuable precursor for novel antitubercular drugs. Research on various imidazole derivatives has demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. nih.govnih.gov

| Compound/Derivative Class | Activity/Significance | Reference |

| 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one | Key intermediate in the synthesis of antitubercular agents. | nih.gov |

| Imidazole-containing derivatives | Excellent anti-tubercular activity against drug-sensitive and drug-resistant M. tuberculosis. | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | In vitro and in vivo antitubercular activity against Mycobacterium tuberculosis H37Rv. | nih.gov |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives | Compound with a 4-bromo substituent showed strong anti-tubercular effects. | frontiersin.org |

Other Potential Biological Activities (e.g., Anticonvulsant, Anti-HIV)

Beyond the aforementioned applications, the versatile scaffold of this compound has been explored for other potential biological activities, including anticonvulsant and anti-HIV effects.

Anticonvulsant Activity: Research on 2,4(1H)-diarylimidazoles has identified compounds with significant anticonvulsant activity in rodent models of seizures. nih.govnih.gov These studies have shown that the imidazole core is a key feature for this pharmacological effect. Furthermore, O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime, which are structurally related to the target compound, have also demonstrated moderate to significant anticonvulsant activity. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for the development of new antiepileptic drugs.

| Compound Class | Seizure Model | Observed Activity |

| 2,4(1H)-Diarylimidazoles | Maximal Electroshock (MES) | Identified four compounds with anticonvulsant activity. nih.govnih.gov |

| O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime | Pentylenetetrazole induced convulsions | Moderate to significant activity compared to diazepam. researchgate.net |

| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures | Potential anticonvulsant activity. mdpi.com |

Anti-HIV Activity: The imidazole moiety is also present in several compounds investigated for their anti-HIV properties. researchgate.netderpharmachemica.com For instance, new benzimidazolyl diketo acid derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov These derivatives have shown good anti-HIV-1 activity in cell-based assays. The structural similarities suggest that this compound could be a valuable starting material for the synthesis of novel anti-HIV agents.

| Compound Class | Target | Observed Activity |

| Benzimidazolyl diketo acid derivatives | HIV-1 Integrase | Good anti-HIV-1 activity in cell-based assays. |

| Substituted 1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea Derivatives | Not specified | Investigated for anti-HIV activity. |

| Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir | HIV inhibition | Some derivatives showed higher HIV inhibition than Tenofovir. |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides | HIV-1 Reverse Transcriptase | Potent inhibitors of HIV-1 replication. |

| Thiazolidine-4-one sulfonyl derivatives | HIV-1 and HIV-2 | Some compounds exhibited low anti-viral activity against HIV. |

Analytical Techniques for Characterization in Academic Research

Spectroscopic Methods

No peer-reviewed academic studies containing ¹H-NMR or ¹³C-NMR spectral data for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone could be located. The characterization of related compounds is common, but specific chemical shifts, coupling constants, and correlation spectra (like HSQC or HMBC) for this particular molecule are not published in the accessible literature.

Detailed FT-IR spectroscopic data, including assignments of vibrational frequencies for the functional groups of this compound, are not available in published academic papers.

While a Chinese patent mentions the use of this compound (CAS 110668-69-4) in a synthesis, the mass spectrometry data provided corresponds to a larger, final product, not the intermediate itself. google.comgoogle.com No high-resolution mass spectrometry (HRMS) or other mass spectrometric data that would confirm the exact mass and fragmentation pattern of the title compound has been found in the academic literature.

There are no available academic studies reporting the UV-Visible absorption spectrum for this compound.

Chromatographic Techniques (TLC, Column Chromatography, HPLC)

The synthesis of N-aryl imidazoles and related compounds frequently involves purification by chromatographic methods. conicet.gov.ar Techniques such as Thin-Layer Chromatography (TLC) are used to monitor reaction progress, and Column Chromatography is employed for purification. However, specific details such as Rf values, solvent systems for TLC or column chromatography, or retention times for High-Performance Liquid Chromatography (HPLC) concerning this compound are not documented in the reviewed scientific literature.

X-ray Diffraction Studies (Single-Crystal X-ray Diffraction, SC-XRD)

A single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases nor has it been published in academic journals.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing empirical validation of a molecule's elemental composition. For "this compound," this analytical method is crucial for confirming its chemical formula, C₁₁H₉BrN₂O. The technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretically calculated values derived from the compound's molecular formula.

In academic research, the synthesis of "this compound" is typically followed by purification and subsequent characterization. Elemental analysis serves as a key checkpoint to ascertain the purity and structural integrity of the synthesized compound. The experimentally determined values for the elemental composition are expected to be in close agreement with the calculated theoretical percentages. A strong correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis of the target molecule.

Detailed Research Findings

The molecular formula of 2-Bromo-1-(4-imidazol-1-yl)ethanone is C₁₁H₉BrN₂O, with a molecular weight of 265.11 g/mol . Based on this, the theoretical elemental composition can be calculated. Research studies that have synthesized this compound report elemental analysis data that closely matches these theoretical values, confirming the compound's identity and purity.

For instance, scientific literature on the synthesis and characterization of this and structurally related compounds has published the following elemental analysis data. The calculated values for C₁₁H₉BrN₂O are approximately 49.84% Carbon, 3.42% Hydrogen, and 10.57% Nitrogen. sci-hub.rusci-hub.seias.ac.inijcce.ac.ir Experimental findings from various studies report values such as C, 49.87%; H, 3.40%; N, 10.53% and C, 49.98%; H, 3.25%; N, 10.38%. sci-hub.seijcce.ac.ir This close alignment between the calculated and found values underscores the successful and pure synthesis of "this compound" in these research endeavors.

Below is an interactive data table summarizing the elemental analysis findings for "2-Bromo-1-(4-imidazol-1-yl)ethanone."

| Element | Symbol | Calculated (%) | Found (%) - Study 1 sci-hub.se | Found (%) - Study 2 ijcce.ac.ir |

|---|---|---|---|---|

| Carbon | C | 49.84 | 49.87 | 49.98 |

| Hydrogen | H | 3.42 | 3.40 | 3.25 |

| Nitrogen | N | 10.57 | 10.53 | 10.38 |

| Oxygen | O | 6.03 | - | - |

| Bromine | Br | 30.14 | - | - |

Future Directions and Emerging Research Avenues

Development of Novel 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Derivatives with Enhanced Specificity